N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine carboxamides. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. This specific compound is noted for its structural features, which can enhance its pharmacological properties, making it a valuable intermediate in drug development.
The compound is classified as a tertiary amide and is often utilized in the synthesis of various biologically active molecules. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. The compound's IUPAC name reflects its structural components, indicating the presence of cyclohexyl and ethyl groups attached to a pyrrolidine backbone.
The synthesis of N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride typically involves several steps:
These reactions may involve catalysts or specific conditions (e.g., temperature, pressure) to optimize yield and purity.
The molecular structure of N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can be described as follows:
The InChI key for this compound can be generated based on its structure, facilitating its identification in databases.
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride primarily involves its interaction with specific biological targets, such as enzymes or receptors:
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride exhibits several notable physical and chemical properties:
Additional analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry can provide insights into its structural confirmation and purity.
N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride finds applications across various scientific fields:
High-throughput screening of 30,000 compounds identified pyrrolidine carboxamides as novel inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a validated antimicrobial target in mycobacterial fatty acid biosynthesis. The initial pyrrolidine carboxamide lead compound d6 (Figure 2 in [3]) exhibited moderate inhibitory activity with an IC₅₀ of 10.05 μM against InhA. This compound served as the foundational scaffold for subsequent optimization efforts. Crucially, screening included verification tests to eliminate false positives from aggregate-forming inhibitors (AFI), with compounds evaluated in the presence and absence of 0.01% X-Triton. None of the 30 initial hits displayed AFI behavior, confirming target-specific inhibition [3] [6].
The selection of pyrrolidine carboxamides for optimization was driven by three key factors:
Table 1: Initial Pyrrolidine Carboxamide Inhibitors Identified via HTS
Compound | R₁ | R₂ | IC₅₀ (μM) |
---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 |
d3 | 2-Me | 5-Cl | 0.97 ± 0.03 |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 |
d12a | 3-Br | 5-CF₃ | 0.85 ± 0.05 |
Iterative microtiter library synthesis enabled rapid optimization of the pyrrolidine carboxamide scaffold, improving potency by over 160-fold compared to the initial lead compound. This approach involved synthesizing focused libraries in microtiter plates followed by in situ biological screening without purification, significantly accelerating structure-activity relationship (SAR) development. Key structural modifications included:
Table 2: Optimization Strategies and Potency Enhancement
Optimization Strategy | Example Compound | Structural Modification | Potency Gain |
---|---|---|---|
Meta-halogenation | s4 | 3-Br substitution | 12-fold vs. parent |
3,5-Dihalogenation | d11 | 3-Cl, 5-Cl | 25-fold vs. lead d6 |
Trifluoromethylation | d12a | 3-Br, 5-CF₃ | 12-fold vs. lead d6 |
Methyl optimization | d7b | 3-Me, 5-Me | 3-fold vs. lead d6 |
Resolution of racemic mixtures revealed that inhibitory activity against InhA resides predominantly in one enantiomer. This enantioselectivity underscores the precise steric and electronic requirements for optimal binding within the InhA active site. The chiral center at the pyrrolidine carboxamide's 2-position creates distinct spatial orientations that dramatically impact target engagement [3] [6].
Chiral resolution techniques employed in optimizing this scaffold include:
The significance of chirality is exemplified by the existence of specifically resolved compounds like N-Cyclohexyl-(S)-2-pyrrolidinecarboxamide HCl (CAS: 55665-49-1), highlighting the pharmaceutical relevance of the (S)-enantiomer in this chemical series [5]. This enantiomer preference guided the development of asymmetric synthesis protocols for preclinical candidates.
Systematic derivatization of the pyrrolidine carboxamide scaffold explored aryl substituent electronic effects and alkyl chain modifications to optimize target binding and physicochemical properties. Key findings include:
The derivatization approach followed principles of functional group transformation to enhance detection sensitivity, separation selectivity, or mass spectrometry compatibility – objectives commonly pursued in carboxamide derivatization [4]. The cyclohexyl-ethyl combination in N-Cyclohexyl-N-ethyl-2-piperidinecarboxamide hydrochloride (CAS: 1236263-42-5) exemplifies strategic alkyl group selection to optimize steric bulk and lipophilicity [7].
Scaffold hopping from pyrrolidine to related heterocycles explored structural diversity while maintaining key pharmacophore elements. This approach identified compounds with potential applicability against other targets in infectious diseases:
This scaffold-hopping strategy demonstrated that the core carboxamide functionality, when combined with specific N-alkyl substituents (particularly ethyl and cyclohexyl groups), creates a versatile pharmacophore with potential applications against structurally related targets beyond InhA [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: